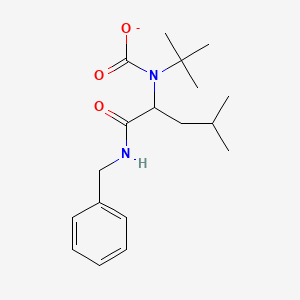
N-Benzyl-N~2~-tert-butyl-N~2~-carboxylatoleucinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-N~2~-tert-butyl-N~2~-carboxylatoleucinamide is a complex organic compound that belongs to the class of amides. This compound is characterized by the presence of a benzyl group, a tert-butyl group, and a carboxylate group attached to a leucinamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N~2~-tert-butyl-N~2~-carboxylatoleucinamide typically involves the reaction of leucinamide with benzyl chloride and tert-butyl isocyanate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-N~2~-tert-butyl-N~2~-carboxylatoleucinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydroxylamine and nitrone derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include hydroxylamine, nitrone, and substituted benzyl derivatives.
Applications De Recherche Scientifique
N-Benzyl-N~2~-tert-butyl-N~2~-carboxylatoleucinamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-Benzyl-N~2~-tert-butyl-N~2~-carboxylatoleucinamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The presence of the benzyl and tert-butyl groups enhances its binding affinity and specificity towards the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl-tert-butylamine: This compound is similar in structure but lacks the carboxylate group.
N-tert-Butylbenzylamine: Another similar compound with a different substitution pattern on the amine group.
Uniqueness
N-Benzyl-N~2~-tert-butyl-N~2~-carboxylatoleucinamide is unique due to the presence of the carboxylate group, which imparts distinct chemical properties and enhances its reactivity and binding affinity in biochemical applications.
Propriétés
Numéro CAS |
101669-45-8 |
|---|---|
Formule moléculaire |
C18H27N2O3- |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
N-[1-(benzylamino)-4-methyl-1-oxopentan-2-yl]-N-tert-butylcarbamate |
InChI |
InChI=1S/C18H28N2O3/c1-13(2)11-15(20(17(22)23)18(3,4)5)16(21)19-12-14-9-7-6-8-10-14/h6-10,13,15H,11-12H2,1-5H3,(H,19,21)(H,22,23)/p-1 |
Clé InChI |
CIQMCAYITWMJAC-UHFFFAOYSA-M |
SMILES canonique |
CC(C)CC(C(=O)NCC1=CC=CC=C1)N(C(=O)[O-])C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


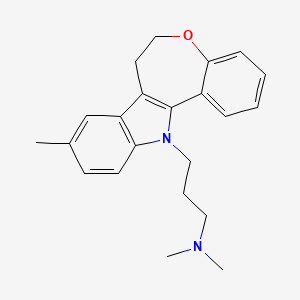



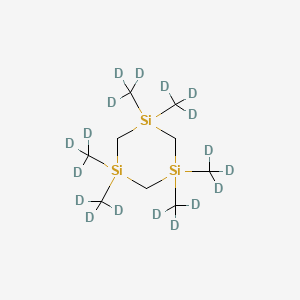
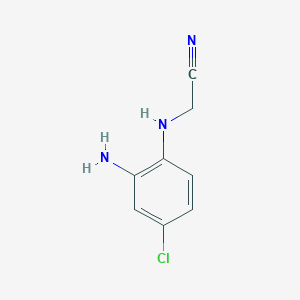
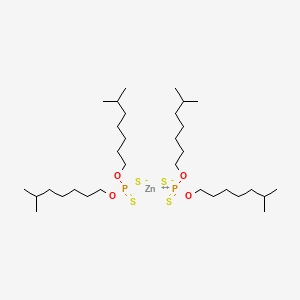
![N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide](/img/structure/B13748535.png)
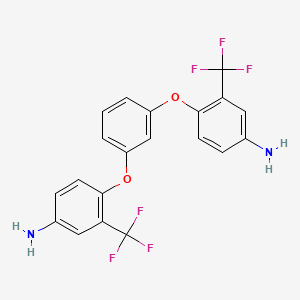

![sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid](/img/structure/B13748546.png)

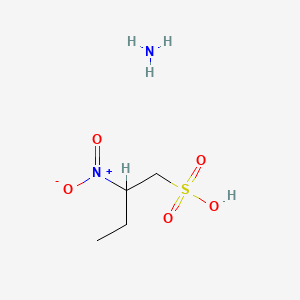
![N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide](/img/structure/B13748554.png)
